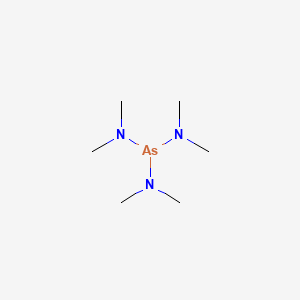
Tris(dimethylamino)arsine
Overview
Description
Tris(dimethylamino)arsine is an organo-metallic compound with the chemical formula As(N(CH3)2)3 . It is a colorless liquid and is generally available in most volumes .
Synthesis Analysis
This compound is used as a chemical intermediate . It has been used in the synthesis of InAs nanocrystals . The compound is air sensitive and moisture sensitive .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction methods . The compound has a planar AS3N core unit with a paddle-wheel conformation of the three Me2As groups .Chemical Reactions Analysis
This compound is used in non-aqueous solubility applications such as recent solar energy and water treatment applications .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.14882 . It has a boiling point of 55-57 °C and a density of 1.1248-1.248 g/mL . It is insoluble in water .Scientific Research Applications
1. Mass Spectrometry Analysis of Organometallic Compounds
Tris(dimethylamino)arsine complexes show unique mass spectral properties compared to similar phosphine complexes. Their molecular ions tend to eliminate a (CH3)2N fragment more readily, demonstrating distinct fragmentation patterns in mass spectrometry, which is crucial for analyzing these types of compounds (King & Korenowski, 1971).
2. Synthesis of Arsolanes
The reaction of this compound with arsinous acid diolesters leads to the formation of arsolanes and arsines. This finding is significant for the synthesis of arsolanes, which are a class of organoarsenic compounds (Rühl & Kober, 1976).
3. Formation of Arsenic Esters
This compound reacts with alcohols and thiols to form arsenic esters, which are important in various chemical syntheses. This reaction is a suitable method for preparing esters with various residues (Kober & Rühl, 1974).
4. Crystal Structure Analysis
This compound and its derivatives have been characterized using X-ray diffraction, providing valuable data on molecular structure and electronic interactions. This information is crucial for understanding the chemical properties of these compounds (Bani-Fwaz, Fazary, & Becker, 2017).
5. Application in Semiconductor Growth
This compound is used in metalorganic chemical vapor deposition (MOCVD) processes for the growth of arsenic-doped cadmium telluride (CdTe) and other semiconductor layers. Its use significantly affects the doping level and crystallographic orientation of the grown layers, playing a crucial role in semiconductor device fabrication (Chilyasov et al., 2016).
6. Nanocrystal Synthesis
This compound has emerged as a less toxic alternative for synthesizing InAs nanocrystals. Its use in combination with ZnCl2 has shown to improve the size distribution and optical properties of these nanocrystals, which is important for applications in optoelectronics (Zhu et al., 2022).
7. Surface Pyrolysis Modeling
Studies on the surface pyrolysis of this compound on GaAs surfaces provide insights into the decomposition mechanisms, crucial for understanding the chemical processes involved in semiconductor manufacturing (Shi & Tu, 1999).
Safety and Hazards
Future Directions
Tris(dimethylamino)arsine is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used in the synthesis of InAs nanocrystals, which are promising building blocks for numerous photonic, optoelectronic, and biomedical applications .
Mechanism of Action
Target of Action
Tris(dimethylamino)arsine is a complex organoarsenic compound
Mode of Action
This interaction can lead to changes in cellular processes, potentially leading to toxic effects .
Biochemical Pathways
Arsenic compounds are known to interfere with various biochemical pathways, including those involved in energy production, dna synthesis, and signal transduction .
Pharmacokinetics
It’s known that arsenic compounds can be absorbed through various routes, distributed throughout the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Arsenic compounds are known to cause a variety of effects, including oxidative stress, dna damage, and cell death . These effects can lead to various health problems, including cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive , which means its stability and efficacy can be affected by exposure to air and moisture. Furthermore, the compound’s action can also be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Tris, can inhibit enzyme activity via chelation of metal ions . This suggests that Tris(dimethylamino)arsine may also interact with enzymes and other proteins in a similar manner.
Cellular Effects
Arsenic, a component of this compound, is known to cause cell injury and death by multiple mechanisms, including interference with cellular respiration . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
A kinetic model describing the surface pyrolysis of this compound on a GaAs(100) surface has been developed . This suggests that this compound may interact with biomolecules at the molecular level, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain enthalpy of vaporization and fusion , which could potentially influence its stability and degradation over time.
Metabolic Pathways
Arsenic, a component of this compound, is known to interfere with the pyruvate oxidation pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . It is possible that this compound may have similar effects on metabolic pathways.
Transport and Distribution
It is known that small molecules can easily enter cells , suggesting that this compound may be able to be transported and distributed within cells and tissues.
Subcellular Localization
Small molecules are often able to diffuse across cell membranes and localize to various subcellular compartments .
Properties
IUPAC Name |
N-[bis(dimethylamino)arsanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18AsN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGKGJRFUIAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[As](N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18AsN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984442 | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-96-9 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylarsenous triamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenous triamide, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N',N'',N''-Hexamethylarsorous triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(dimethylamino)arsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)












